3,6-Dideoxyhexose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

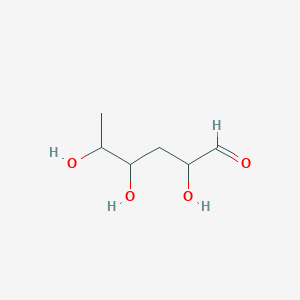

3,6-Dideoxyhexose, also known as this compound, is a useful research compound. Its molecular formula is C6H12O4 and its molecular weight is 148.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biological Significance

3,6-Dideoxyhexoses are predominantly found in the lipopolysaccharides of gram-negative bacteria. They serve as crucial components of the bacterial cell wall and are integral to the structure of O-antigens, which are vital for bacterial virulence and immune evasion. The five naturally occurring 3,6-dideoxyhexoses include:

- Abequose

- Tyvelose

- Paratose

- Colitose

- Ascarylose

These sugars are known to be dominant antigenic determinants in various strains of Salmonella enterica and Yersinia pseudotuberculosis . Their presence enhances the pathogenicity of these bacteria by aiding in immune system evasion.

Mechanistic Studies

Research has focused on the biosynthesis pathways of 3,6-dideoxyhexoses, particularly in Yersinia pseudotuberculosis. Key enzymes involved in this biosynthesis include:

- CDP-D-glucose 4,6-dehydratase

- CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase

- CDP-6-deoxy-delta 3,4-glucoseen reductase

These enzymes facilitate the conversion of precursors into 3,6-dideoxyhexoses through complex biochemical reactions. For instance, CDP-ascarylose is synthesized via a series of enzymatic steps that have been characterized through molecular cloning techniques .

Pharmaceutical Applications

The unique structural properties of 3,6-dideoxyhexoses make them potential candidates for drug development. Their role as immunogenic components can be harnessed to develop vaccines against bacterial infections. For example, understanding the genetic basis for the variation in 3,6-dideoxyhexose synthesis can lead to targeted vaccine strategies against Salmonella and Yersinia species .

Case Study: Vaccine Development

A promising case study involves the exploration of Salmonella O-antigens that incorporate 3,6-dideoxyhexoses. Researchers have successfully cloned and characterized genes responsible for the biosynthesis of these sugars, paving the way for developing recombinant vaccines that elicit strong immune responses against pathogenic strains .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Biological Role | Component of lipopolysaccharides in gram-negative bacteria; contributes to virulence. |

| Enzymatic Pathways | Involves key enzymes like CDP-D-glucose 4,6-dehydratase; crucial for biosynthesis studies. |

| Pharmaceutical Potential | Potential use in vaccine development against bacterial infections; targets O-antigens. |

| Research Insights | Genetic characterization aids in understanding polymorphism and developing targeted therapies. |

Propiedades

IUPAC Name |

2,4,5-trihydroxyhexanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-4(8)6(10)2-5(9)3-7/h3-6,8-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTQICZXQYZQNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC(C=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.